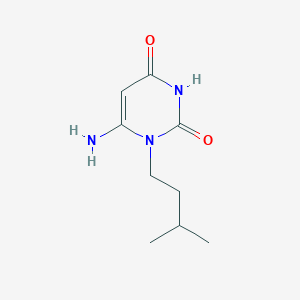

6-amino-1-isopentylpyrimidine-2,4(1H,3H)-dione

Beschreibung

6-Amino-1-isopentylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by an isopentyl (3-methylbutyl) substituent at the N1 position and an amino group at the C6 position of the pyrimidine ring.

Eigenschaften

IUPAC Name |

6-amino-1-(3-methylbutyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)3-4-12-7(10)5-8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNJPYYMRXTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CC(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-isopentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable isopentylamine derivative with a pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1-isopentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine oxide, while substitution could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-amino-1-isopentylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrimidine-dione scaffold is highly versatile, with modifications at N1, N3, and C6 positions leading to diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

| Property | 6-Amino-1-isopentylpyrimidine-2,4-dione (Predicted) | 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione | 6-Amino-1,3-dimethylpyrimidine-2,4-dione |

|---|---|---|---|

| Molecular Weight | ~223.3 g/mol | 196.2 g/mol | 155.15 g/mol |

| Melting Point | 150–160°C (estimated) | 186–187°C | Not reported |

| LogP (Lipophilicity) | ~1.8 (moderate) | 1.2 | 0.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Key Research Findings and Trends

Substituent Effects: N1 Alkylation: Branched alkyl chains (e.g., isopentyl) enhance lipophilicity and bioavailability compared to linear or cyclic analogs . C6 Functionalization: Amino groups at C6 are critical for hydrogen bonding with biological targets, as seen in kinase inhibitors .

Synthetic Optimization: Microwave-assisted alkylation improves yields for dialkylated pyrimidine-diones (e.g., 1,3-bis(2-hydroxypropyl)pyrimidine-2,4-dione), though monoalkylation remains challenging for bulky substituents .

Biological Profiling: While 6-amino-1-isopentylpyrimidine-2,4-dione lacks direct data, its structural analogs demonstrate that substituent size and polarity significantly influence pharmacological profiles, warranting further investigation .

Biologische Aktivität

6-Amino-1-isopentylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.15 g/mol

- CAS Number : 6642-31-5

Research indicates that this compound exhibits various biological activities primarily through its interaction with nucleic acids and proteins. Its structural similarity to nucleobases allows it to interfere with nucleic acid metabolism and protein synthesis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. The mechanism involves the inhibition of bacterial DNA synthesis.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

The compound has also been identified as an inhibitor of several enzymes involved in metabolic pathways. For instance, it shows inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 15 µM |

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for therapeutic applications. Preliminary toxicity studies indicate moderate toxicity at higher concentrations but further research is needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.